4-Amino-3-(pyrrolidin-1-yl)benzamide
Overview
Description
“4-Amino-3-(pyrrolidin-1-yl)benzamide” is a type of benzene compound . It has a molecular weight of 399.44 and a molecular formula of C22H21N7O .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The precise structure of “this compound” and its derivatives can be analyzed by single crystal X-ray diffraction (XRD) . The molecular structure can also be calculated using density functional theory (DFT) and the result can be compared with the XRD value .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Safety and Hazards
Future Directions
The future directions for “4-Amino-3-(pyrrolidin-1-yl)benzamide” and its derivatives could involve further optimization of their structures to enhance their biological activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Properties
IUPAC Name |
4-amino-3-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJNGITIMPKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734566 | |
Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-55-8 | |
Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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